![molecular formula C24H22N2O B12526152 2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]- CAS No. 653604-45-6](/img/structure/B12526152.png)
2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]- is a chemical compound with the molecular formula C24H22N2O It is known for its unique structure, which includes a naphthalene ring, a cyano group, and a cyclopentylmethyl-substituted phenyl group
Preparation Methods
The synthesis of 2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalenecarboxamide Core: This step involves the reaction of naphthalene with a suitable carboxylating agent to form the naphthalenecarboxamide core.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Cyclopentylmethyl-Substituted Phenyl Group: This step involves the coupling of the cyclopentylmethyl-substituted phenyl group to the naphthalenecarboxamide core through a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
Comparison with Similar Compounds
2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]- can be compared with other similar compounds, such as:
2-Naphthalenecarboxamide, 6-cyano-N-[3-(methyl)phenyl]-: This compound has a similar structure but lacks the cyclopentylmethyl group, which may affect its reactivity and applications.
2-Naphthalenecarboxamide, 6-cyano-N-[3-(ethyl)phenyl]-: The presence of an ethyl group instead of a cyclopentylmethyl group can lead to differences in physical and chemical properties.
2-Naphthalenecarboxamide, 6-cyano-N-[3-(propyl)phenyl]-:
The uniqueness of 2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]- lies in its specific structural features, which confer distinct properties and reactivity compared to its analogs.
Properties
CAS No. |
653604-45-6 |
|---|---|
Molecular Formula |
C24H22N2O |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
6-cyano-N-[3-(cyclopentylmethyl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H22N2O/c25-16-19-8-9-21-15-22(11-10-20(21)13-19)24(27)26-23-7-3-6-18(14-23)12-17-4-1-2-5-17/h3,6-11,13-15,17H,1-2,4-5,12H2,(H,26,27) |
InChI Key |
BPTMKDQXYDABHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate](/img/structure/B12526069.png)
![Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester](/img/structure/B12526072.png)
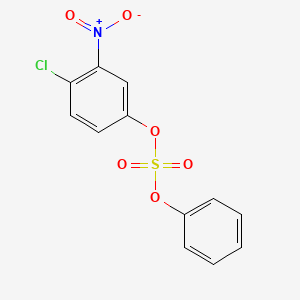

![({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12526092.png)
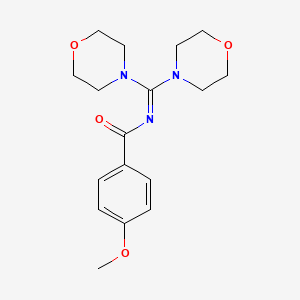
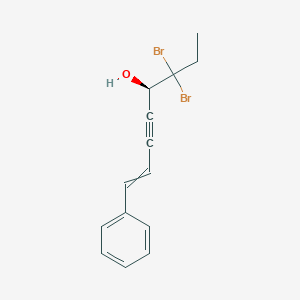
![1H-Imidazo[4,5-F]benzotetrazine](/img/structure/B12526109.png)
![N,N-Dimethyl-4-[2-(pentafluorophenyl)ethenyl]aniline](/img/structure/B12526114.png)
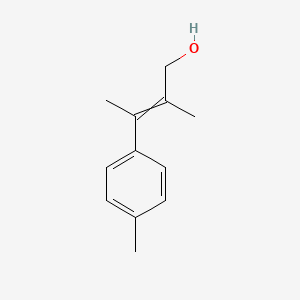
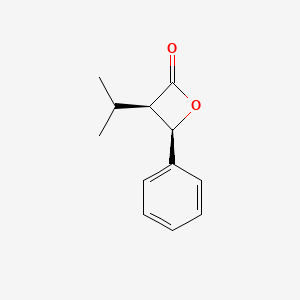
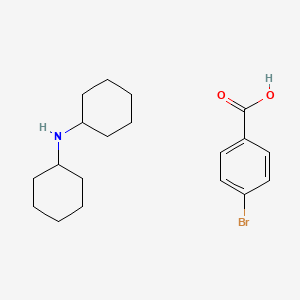
![Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B12526153.png)
![5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene](/img/structure/B12526154.png)
